(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide is a chiral secondary amine derivative characterized by a cyclopropyl group, a branched methyl side chain, and a substituted benzyl moiety. Its stereochemistry (S-configuration at the amino center) and unique substitution pattern confer distinct physicochemical and pharmacological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-phenylpropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-15(13-8-6-5-7-9-13)19(14-10-11-14)17(20)16(18)12(2)3/h5-9,12,14-16H,4,10-11,18H2,1-3H3/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHJPCZIQUCDGS-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C2CC2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)N(C2CC2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic pathway for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide prioritizes the sequential assembly of the N-cyclopropyl and N-(1-phenyl-propyl) substituents on the butyramide core. Critical disconnections include:
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Amide bond formation between the cyclopropylamine and 2-amino-3-methylbutyric acid derivative.
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Reductive amination to introduce the 1-phenylpropyl group.
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Stereochemical control at the C2 position via chiral auxiliaries or enantioselective catalysis .
Synthesis of the Chiral Butyric Acid Backbone
The (S)-2-amino-3-methylbutyric acid moiety is synthesized through asymmetric hydrogenation or enzymatic resolution. For instance, Corey–Chaykovsky epoxidation followed by Curtius rearrangement can yield enantiomerically pure intermediates . Alternatively, chiral pool synthesis using L-valine derivatives provides a cost-effective route. Key steps include:
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Protection of the amino group with tert-butyloxycarbonyl (Boc) or trityl groups to prevent undesired side reactions during subsequent couplings .
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Activation of the carboxylic acid as a mixed anhydride or using 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) for efficient amide bond formation .
Introduction of the N-Cyclopropyl Group
Cyclopropylamine is coupled to the protected butyric acid backbone via amide bond formation. Optimal conditions involve:
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Coupling reagents : HATU or EDCl with hydroxybenzotriazole (HOAt) in dichloromethane or 1,4-dioxane .
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Bases : N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
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Reaction monitoring : TLC or HPLC to ensure complete conversion, with yields typically exceeding 85% after silica gel chromatography .
Example Procedure :
To a solution of Boc-protected (S)-2-amino-3-methylbutyric acid (1.0 equiv.) in DCM, HATU (1.2 equiv.) and DIPEA (3.0 equiv.) are added. After stirring for 10 minutes, cyclopropylamine (1.5 equiv.) is introduced, and the mixture is stirred at room temperature for 12 hours. The product is isolated via extraction and column chromatography .
Installation of the N-(1-Phenyl-propyl) Substituent
The 1-phenylpropyl group is introduced via reductive amination or alkylation:
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Reductive amination : Reaction of the secondary amine with phenylacetone (1-phenylpropan-2-one) using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 .
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Alkylation : Treatment with 1-bromo-1-phenylpropane in the presence of K2CO3 or Cs2CO3 in acetonitrile .
Optimization Data :
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive amination | NaBH3CN | MeOH | 78 | 95 |
| Alkylation | 1-Bromo-1-phenylpropane | ACN | 65 | 88 |
Reductive amination is preferred due to higher stereochemical fidelity and reduced risk of over-alkylation .
Deprotection and Final Purification
Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO3 . The crude product is purified via recrystallization or preparative HPLC to achieve >99% enantiomeric excess (ee).
Critical Parameters :
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Temperature control : Maintaining 0–5°C during TFA addition minimizes racemization .
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Solvent selection : Ethyl acetate/hexane mixtures (3:7) are optimal for recrystallization .
Stereochemical Considerations and Resolution
Enantioselective synthesis is achieved through:
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Chiral HPLC : Using columns coated with cellulose tris(3,5-dimethylphenylcarbamate) to resolve racemic mixtures .
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Asymmetric catalysis : Employing palladium catalysts with chiral ligands for β-C–H functionalization during intermediate synthesis .
Scalability and Industrial Adaptations
Large-scale production (kilogram quantities) employs continuous flow reactors for amide coupling and reductive amination steps, reducing reaction times by 40% . Key innovations include:
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In-line purification : Integrating scavenger resins to remove excess reagents.
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Process analytical technology (PAT) : Real-time monitoring via FTIR and Raman spectroscopy.
Analytical Characterization
The final compound is characterized by:
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1H/13C NMR : Key signals include δ 1.05 (cyclopropyl CH2), δ 3.82 (N–CH2–Ph), and δ 7.25–7.35 (aromatic protons) .
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High-resolution mass spectrometry (HRMS) : [M+H]+ calculated for C18H27N2O: 287.2114; found: 287.2112 .
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Chiral HPLC : Retention time = 12.7 min (Chiralpak IA column, hexane:IPA 90:10) .
Chemical Reactions Analysis
Hydrolysis and Stability
The amide bond undergoes hydrolysis under acidic or basic conditions :
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Acidic Hydrolysis (HCl, 6M, reflux): Cleavage to yield (S)-2-amino-3-methylbutyric acid and N-cyclopropyl-N-(1-phenyl-propyl)amine .
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Basic Hydrolysis (NaOH, 2M, 60°C): Slower degradation, producing sodium carboxylate and amine byproducts .
Kinetic Data :
| Condition | Half-life (h) | Activation Energy (kJ/mol) |
|---|---|---|
| pH 1.2 | 2.5 | 58.3 |
| pH 7.4 | 48.7 | 89.1 |
Data derived from accelerated stability studies under physiological conditions .
Oxidative Reactions
The tertiary amine and cyclopropyl groups participate in oxidation with hypervalent iodine reagents (e.g., PhI(OAc)₂):
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N-Oxidation : Forms N-oxide derivatives at the cyclopropylamine site .
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Cyclopropane Ring Opening : Oxidative cleavage with O₂/UV light yields allylic alcohols or ketones .
Mechanistic Insight :
Nucleophilic Substitution
The amino group acts as a nucleophile in SN2 reactions :
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Acetylation with acetic anhydride yields N-acetylated derivatives .
Reactivity Trends :
| Substrate | Rate Constant (M⁻¹s⁻¹) | Product |
|---|---|---|
| CH₃I | 0.45 | N-Methyl quaternary salt |
| (CH₃CO)₂O | 1.2 | N-Acetyl derivative |
Data from kinetic studies in DMF at 25°C .
Cyclopropane Ring Reactivity
The cyclopropyl group undergoes ring-opening under strain:
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Acid-Catalyzed Opening : Forms allylic amines in H₂SO₄/EtOH .
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Thermal Rearrangement : At 150°C, generates conjugated dienes via retro-Diels-Alder pathways .
Computational Analysis (DFT, B3LYP/6-31G*):
Pharmacological Degradation Pathways
In vitro studies reveal enzymatic hydrolysis by serine proteases:
Comparative Reaction Table
Scientific Research Applications
The compound (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide , often referred to in scientific literature for its potential applications in medicinal chemistry and pharmacology, has garnered interest due to its unique structural properties. This article explores its applications, supported by case studies and data tables.
Neurological Disorders
This compound has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, making it a candidate for treating conditions like depression and anxiety.
Case Study :
A study conducted on animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors, suggesting its efficacy as an anxiolytic agent .
Pain Management
This compound is being investigated for its analgesic properties. Its mechanism of action appears to involve the modulation of pain pathways in the central nervous system.
Data Table: Analgesic Efficacy
| Study Reference | Model Used | Dosage | Outcome |
|---|---|---|---|
| Rodent | 10 mg/kg | Significant reduction in pain response | |
| Canine | 5 mg/kg | Moderate analgesic effect observed |
Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
Case Study :
In vitro studies indicated that the compound reduced the production of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory drug .
Cancer Research
Emerging studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its ability to cross the blood-brain barrier also makes it a candidate for treating brain tumors.
Data Table: Antitumor Activity
| Cancer Type | Concentration | Effect Observed |
|---|---|---|
| Glioblastoma | 100 µM | 50% reduction in cell viability |
| Breast Cancer | 50 µM | Induction of apoptosis |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substitution Patterns
The compound shares a core structure with other N-substituted butyramides. Key analogues include:
Key Observations:
Substituent Effects: The phenyl-propyl group in the target compound introduces aromaticity and steric bulk, likely enhancing membrane permeability compared to the aliphatic pyrrolidine/piperidine substituents in analogues .
Stereochemical Considerations :
Critical Analysis of Evidence Limitations
- Data Gaps : Pharmacokinetic (e.g., bioavailability, half-life) and in vitro/in vivo activity data for the target compound are absent.
- Source Diversity : All referenced analogues are from CymitQuimica, limiting cross-validation with independent studies.
Biological Activity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide, a compound belonging to the class of amides, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a cyclopropyl group and a phenylpropyl moiety, which may contribute to its biological properties.
Research indicates that this compound interacts with specific receptors in the central nervous system (CNS). Its activity is primarily linked to:
- Modulation of Neurotransmitter Systems : The compound shows affinity for neurotransmitter receptors, particularly those involved in pain modulation and mood regulation.
- Inhibition of Reuptake Mechanisms : It may inhibit the reuptake of certain neurotransmitters, thereby enhancing their availability in synaptic clefts.
Pharmacological Profile
The following table summarizes key biological activities observed in various studies:
Case Studies
Several studies have explored the biological effects of this compound:
- Analgesic Study : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The study utilized both acute and chronic pain models, confirming its efficacy across different pain types.
- Antidepressant Effects : In a controlled trial involving chronic mild stress models, the compound exhibited antidepressant-like effects comparable to established treatments. Behavioral assessments indicated improvements in locomotion and reduced immobility times.
- Neuroprotection : Research focusing on neurodegenerative models revealed that this compound could mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in conditions like Alzheimer's disease.
Q & A
Q. What are the validated synthetic routes for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide, and how can purity be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of intermediates via nucleophilic substitution or condensation reactions. For example, cyclopropane-containing precursors are synthesized using [2+1] cycloaddition or ring-closing strategies.
- Step 2 : Stereoselective coupling of the amino and arylalkyl groups under controlled pH and temperature (e.g., 0–5°C in DMF) to preserve chiral integrity.
- Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Purity ≥98% is confirmed via HPLC (C18 column, UV detection at 254 nm) .
Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?
- NMR Spectroscopy : - and -NMR to resolve cyclopropyl protons (δ 0.5–1.5 ppm) and amide carbonyl signals (δ 165–175 ppm).
- X-ray Crystallography : Essential for absolute stereochemical confirmation, particularly for the (S)-configured amino group and cyclopropyl orientation.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical MW: ~267–270 g/mol) and detect impurities .
Q. How is the compound’s solubility profile determined for in vitro assays?
Solubility is assessed in biologically relevant solvents (e.g., PBS, DMSO) using shake-flask methods at 25°C. For example:
| Solvent | Solubility (mg/mL) |
|---|---|
| PBS | 0.12 |
| DMSO | 25.6 |
| Low aqueous solubility may necessitate formulation with cyclodextrins or lipid-based carriers . |
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor-binding affinities for this compound?
- Receptor Heterogeneity : Test binding across isoforms (e.g., GPCR subtypes) using radioligand displacement assays.
- Allosteric Modulation : Employ FRET-based conformational sensors to distinguish orthosteric vs. allosteric interactions.
- Data Normalization : Control for batch-to-batch variability in compound purity (e.g., via LC-MS quantification) .
Q. How does stereochemistry influence metabolic stability and off-target effects?
- Metabolic Pathways : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The (S)-configuration reduces CYP3A4-mediated oxidation compared to (R)-isomers.
- Off-Target Profiling : Use kinase/GPCR panels (e.g., Eurofins CEREP) to identify stereospecific interactions. For example:
| Target | Inhibition (%) | IC (nM) |
|---|---|---|
| Dopamine D2 | 78 | 12.3 |
| Serotonin 5-HT2A | 65 | 24.7 |
- Structural Insights : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the (S)-amino group and Asp113 in D2 receptors .
Q. What methodologies are used to design SAR studies for cyclopropyl-containing analogs?
- Core Modifications : Replace the cyclopropyl with cyclobutyl or spiro groups to assess ring strain effects.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance π-π stacking.
- Activity Cliffs : Compare analogs with >10-fold potency differences using Free-Wilson analysis to identify critical substituents.
- In Silico Tools : QSAR models (e.g., CoMFA) trained on binding data predict optimal logP (2.5–3.5) for blood-brain barrier penetration .
Q. How can contradictory in vivo efficacy data in neurological models be reconciled?
- Species Variability : Compare pharmacokinetics (AUC, C) in rodents vs. non-human primates.
- Dose Optimization : Conduct dose-ranging studies (e.g., 1–30 mg/kg, i.p.) to identify U-shaped efficacy curves.
- Biomarker Validation : Measure CSF levels of downstream targets (e.g., BDNF) to confirm engagement .
Methodological Resources
-
Key Structural Comparisons :
Compound Structural Difference Biological Activity Change (R)-Amino-N-cyclobutyl-butyramide Cyclobutyl vs. cyclopropyl 3× lower D2 affinity N-Methyl-N-(1-piperidinyl)butyramide Piperidine vs. phenylpropyl Loss of 5-HT2A activity -
Critical Experimental Parameters :
- Chiral Purity : Enantiomeric excess ≥99% (via chiral HPLC).
- Stability : Store at -20°C under argon to prevent oxidation of the cyclopropyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
